2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1172543-69-9
VCID: VC11950029
InChI: InChI=1S/C22H22ClN7O3/c1-12-4-6-13(7-5-12)20-27-22(33-29-20)18-19(24)30(28-21(18)25-2)11-17(31)26-15-10-14(23)8-9-16(15)32-3/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31)
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N
Molecular Formula: C22H22ClN7O3
Molecular Weight: 467.9 g/mol

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide

CAS No.: 1172543-69-9

Cat. No.: VC11950029

Molecular Formula: C22H22ClN7O3

Molecular Weight: 467.9 g/mol

* For research use only. Not for human or veterinary use.

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide - 1172543-69-9

Specification

CAS No. 1172543-69-9
Molecular Formula C22H22ClN7O3
Molecular Weight 467.9 g/mol
IUPAC Name 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H22ClN7O3/c1-12-4-6-13(7-5-12)20-27-22(33-29-20)18-19(24)30(28-21(18)25-2)11-17(31)26-15-10-14(23)8-9-16(15)32-3/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31)
Standard InChI Key RPRAFGQPZGSKAY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure (C₂₂H₂₂ClN₇O₃, MW 467.9 g/mol) features three distinct heterocyclic systems :

  • Pyrazole Core: A 1H-pyrazole ring substituted at positions 3 and 5 with methylamino and amino groups, respectively.

  • Oxadiazole Moiety: A 1,2,4-oxadiazol-5-yl group linked to the pyrazole’s 4-position, which is further substituted with a 4-methylphenyl group.

  • Acetamide Side Chain: An N-(5-chloro-2-methoxyphenyl)acetamide group attached to the pyrazole’s 1-position.

The IUPAC name, 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide, reflects this arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₂ClN₇O₃
Molecular Weight467.9 g/mol
CAS Number1172543-69-9
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N
InChIKeyRPRAFGQPZGSKAY-UHFFFAOYSA-N

Spectroscopic and Computational Data

  • 3D Conformation: PubChem’s interactive model reveals a planar oxadiazole ring and a twisted acetamide side chain, suggesting potential steric hindrance in target binding .

  • LogP: Predicted at 3.2 (PubChem), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Synthetic Analogues

Structural Analogues

A closely related analogue, 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide (CAS 1171766-65-6), replaces the 5-chloro-2-methoxyphenyl group with a 4-chlorophenyl moiety, reducing molecular weight to 437.9 g/mol . This modification highlights the role of substituent positioning in modulating solubility and target affinity .

Challenges and Future Directions

Solubility and Bioavailability

  • Aqueous Solubility: <10 µg/mL (predicted), necessitating prodrug strategies or formulation with surfactants .

  • Metabolic Stability: Cytochrome P450 3A4-mediated oxidation of the methylamino group poses a risk of rapid clearance.

Research Priorities

  • In Vivo Efficacy Studies: Validation of BACE1 inhibition in transgenic mouse models.

  • SAR Optimization: Exploration of electron-withdrawing substituents on the oxadiazole ring to enhance potency.

  • Cocrystallization Studies: Structural resolution of the compound bound to c-Met or BACE1.

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